molecular formula C30H42O10 B611374 Tigilanol tiglate CAS No. 943001-56-7

Tigilanol tiglate

Cat. No.: B611374
CAS No.: 943001-56-7
M. Wt: 562.6 g/mol
InChI Key: YLQZMOUMDYVSQR-FOWZUWBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigilanol tiglate (EBC-46) is a natural diterpene ester derived from the seeds of Fontainea picrosperma, a rainforest tree endemic to northeastern Australia . It is a potent protein kinase C (PKC) activator with isoform selectivity, distinguishing it from other PKC-targeting compounds . Its mechanism involves tumor vascular disruption, immunogenic cell death (ICD), and immune system activation, leading to rapid tumor ablation . Clinically, it is administered via intratumoral injection and has demonstrated efficacy in veterinary medicine (e.g., canine mast cell tumors) and human Phase I trials for solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tigilanol tiglate has been achieved through a semi-synthetic route starting from phorbol, a compound found in the seeds of the purging croton (Croton tiglium). The process involves 12 steps with an overall yield of 12% . Key steps include the protection and deprotection of hydroxyl groups, selective oxidation, and epoxidation .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the limited availability of its natural source. Efforts have been made to establish plantations of the blushwood tree to ensure a sustainable supply . synthetic methods are preferred for large-scale production due to the limitations of natural extraction .

Chemical Reactions Analysis

Types of Reactions

Tigilanol tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products

The major product of these reactions is this compound itself, along with various intermediates formed during the synthetic process .

Scientific Research Applications

Oncology Applications

Tigilanol tiglate has been primarily investigated for its use in treating various cancers. Its mechanism involves the activation of protein kinase C, leading to tumor ablation and immune response enhancement.

Clinical Trials and Efficacy

  • Intratumoral Administration : this compound is administered intratumorally to induce immunogenic cell death in tumors. Clinical trials have shown promising results in treating non-resectable tumors, particularly in dogs with mast cell tumors .
  • Human Trials : Currently, there are multiple ongoing clinical trials for human patients with head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma. The drug is being evaluated both as a monotherapy and in combination with other therapies such as pembrolizumab (Keytruda) .

Veterinary Applications

This compound has been approved as a veterinary pharmaceutical for treating canine mast cell tumors. Its use in veterinary medicine has provided valuable insights into its efficacy and safety.

Veterinary Clinical Trials

  • A study involving 51 dogs demonstrated that a single dose of this compound resulted in recurrence-free outcomes in most cases after 12 months . The treatment was effective even for larger tumors, showcasing its potential as a less invasive alternative to surgical excision.

Regulatory Approval

  • This compound is registered under the brand name STELFONTA® in several regions, including the United States and Europe, for the treatment of non-metastatic mast cell tumors in dogs .

Wound Healing Applications

Beyond oncology, this compound is being explored for its wound healing properties.

Preclinical Development

  • A semi-synthetic analogue of this compound, known as EBC-1013, is being developed specifically for wound healing applications. This compound aims to address chronic and acute wounds by leveraging the properties of this compound to promote tissue regeneration .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

Case StudyApplicationFindings
Dog with Mast Cell TumorVeterinary OncologySignificant tumor reduction observed; recurrence-free at 12 months post-treatment.
Human Patient with MelanomaHuman OncologyPhase I trial showed positive response rates; ongoing evaluation of combination therapy with pembrolizumab.
Wound Healing ModelPreclinicalEBC-1013 demonstrated enhanced healing rates in chronic wound models compared to standard treatments.

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Mechanism PKC Isoform Selectivity Key Effects
Tigilanol Tiglate Activates PKC (α, β, γ isoforms) High selectivity Localized vascular disruption, ICD, immune recruitment, rapid wound healing
Phorbol Myristate Acetate (PMA) Pan-PKC activator Non-selective Broad systemic effects, pro-inflammatory, used in research (not clinical)
Ingenol Mebutate PKC-δ/ε activation Moderate selectivity Topical treatment for actinic keratosis; induces apoptosis and necrosis
Bryostatin-1 Modulates PKC (binds but does not activate) Selective for some isoforms Investigated in cancer and Alzheimer’s; immune modulation, limited efficacy

Key Insights :

  • This compound’s isoform-specific PKC activation reduces systemic toxicity compared to non-selective agents like PMA .
  • Unlike bryostatin-1, which modulates PKC indirectly, tigilanol directly activates PKC, enhancing localized tumor destruction .

Key Insights :

  • Tigilanol’s practical synthesis from phorbol precursors addresses supply limitations faced by plant-derived agents like paclitaxel .
  • Its synthetic accessibility contrasts with combretastatin, which requires stabilization for clinical use .

Key Insights :

  • Tigilanol’s high complete response rates in veterinary MCTs surpass traditional therapies like surgery or chemotherapy .
  • In humans, early-phase trials show 27% objective response (4/22 complete responses), comparable to intratumoral agents like T-VEC but with a distinct small-molecule mechanism .

Key Insights :

  • Tigilanol’s localized effects and rapid clearance minimize systemic toxicity, unlike doxorubicin or PMA .
  • Dose-dependent inflammation is manageable with concomitant medications (e.g., corticosteroids in horses) .

Immune Modulation Potential

Compound Immune Effects Combination Potential
This compound Induces ICD, enhances checkpoint inhibitor response Synergy with anti-PD-1 therapies
Oxaliplatin ICD via calreticulin exposure Combined with 5-FU in colorectal cancer
T-VEC Activates dendritic cells via viral antigens Combined with pembrolizumab in melanoma

Key Insights :

  • Tigilanol’s dual mechanism (direct tumor ablation + immune activation) is unique among PKC activators and aligns with immunotherapies like T-VEC .

Biological Activity

Tigilanol tiglate (TT), also known as EBC-46, is a naturally occurring diterpenoid derived from the fruit of the Australian rainforest tree Blushwood (Hylandia dockrillii). It has garnered significant attention for its potential as an oncolytic agent, particularly in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and case studies that highlight its therapeutic efficacy.

This compound primarily functions as a protein kinase C (PKC) activator , which plays a crucial role in its anticancer effects. The activation of PKC is associated with several cellular processes, including apoptosis and immune modulation. The following key mechanisms have been identified:

  • Tumor Ablation : TT induces localized tumor destruction through vascular disruption and necrosis. This process is characterized by:
    • Rapid localized inflammation at the injection site.
    • Hemorrhagic necrosis of tumor tissue within 24 hours post-treatment.
    • Sloughing of necrotic tissue followed by re-epithelialization .
  • Immunogenic Cell Death : The pyroptotic cell death induced by TT promotes the release of damage-associated molecular patterns (DAMPs), which can enhance systemic antitumor immune responses. This immunogenicity is critical for developing long-lasting antitumor immunity .
  • Cytokine Release : TT administration leads to increased secretion of chemotactic cytokines that recruit immune cells to the tumor microenvironment, further enhancing the immune response against cancer cells .

Clinical Applications

This compound has been investigated in various clinical settings, demonstrating promising results across different types of malignancies:

  • Veterinary Medicine : Initially approved for use in veterinary oncology, TT has shown efficacy in treating mast cell tumors in dogs and has been used successfully in equine patients with aggressive tumors .
  • Human Clinical Trials : TT is currently undergoing multiple clinical trials for various cancers, including:
    • Head and Neck Squamous Cell Carcinoma
    • Melanoma (as a monotherapy and in combination with anti-PD-1 therapy)
    • Soft Tissue Sarcoma .

Case Study 1: Canine Mast Cell Tumor

An 11-year-old Jack Russell Terrier with a recurrent subcutaneous mast cell tumor was treated with a single intratumoral injection of TT. The treatment resulted in:

  • Local inflammation and bruising within hours.
  • Hemorrhagic necrosis observed by day four.
  • Complete remission achieved within weeks, with minimal post-treatment discomfort .

Case Study 2: Equine Tumors

Two horses were treated with TT for aggressive tumors. Both exhibited:

  • Rapid localized inflammation and subsequent necrosis.
  • Successful healing and functional outcomes post-treatment .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated PKC-dependent and independent mechanisms contributing to tumor ablation and immune modulation.
Highlighted the importance of PKC activation for the anticancer activity of TT analogs.
Discussed the synthesis and potential applications of TT in treating cancer and other diseases like HIV/AIDS.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms of tigilanol tiglate in inducing tumor ablation, and how can these be experimentally validated?

this compound activates protein kinase C (PKC)/C1 domains, leading to mitochondrial/endoplasmic reticulum (ER) stress, unfolded protein response (UPR), ATP depletion, and caspase-mediated apoptosis . To validate these mechanisms, researchers should:

  • Conduct in vitro assays measuring PKC activation (e.g., kinase activity assays).
  • Use flow cytometry or immunohistochemistry to assess mitochondrial membrane potential and caspase-3/7 activation in treated tumor cells.
  • Perform RNA sequencing to evaluate UPR-related gene expression (e.g., CHOP, ATF4) .

Q. Which preclinical models are most suitable for studying this compound’s efficacy in solid tumors?

Canine mast cell tumor models are well-established for dose characterization, with standardized parameters such as tumor volume (cm³), dose concentration (mg/mL), and body surface area-based dosing . For human cancers, murine xenograft models (e.g., CT26 tumors) are used to evaluate systemic immune responses, including CD8+ T cell activation and distal tumor suppression .

Q. How can researchers ensure consistent synthesis and purity of this compound for experimental use?

Stanford’s 12-step synthetic route using phorbol as a starting material provides a scalable method (12% overall yield) . Key steps include chromatographic purification and nuclear magnetic resonance (NMR) validation of intermediate compounds. Researchers should adhere to protocols for storage (2–8°C in pH 4.2 buffer) to prevent degradation .

Q. What experimental designs are recommended for optimizing intratumoral dosing regimens?

Phase I/IIa trials (e.g., QB46C-H03) recommend:

  • Dose escalation based on tumor volume (e.g., 0.5 mg/0.5 cm³) and body surface area (up to 2.4 mg/m²) .
  • Monitoring local adverse events (e.g., pain, inflammation) and systemic immune responses (e.g., cytokine profiling) .

Advanced Research Questions

Q. How does this compound’s PKC isoform selectivity influence its therapeutic efficacy across tumor types?

Unlike broad-spectrum PKC activators, this compound exhibits isoform specificity, preferentially activating PKC-β and -δ, which are implicated in tumor cell apoptosis . Researchers should:

  • Use isoform-specific inhibitors (e.g., enzastaurin for PKC-β) in combination studies.
  • Compare transcriptomic profiles of PKC-sensitive vs. resistant tumors (e.g., HNSCC vs. sarcoma) .

Q. What methodologies resolve contradictions in immunogenic cell death (ICD) markers observed across studies?

Discrepancies in ICD markers (e.g., ATP release, calreticulin exposure) may arise from tumor microenvironment heterogeneity. To address this:

  • Perform multispectral imaging to spatially resolve ICD markers in tumor sections.
  • Validate findings using in vivo rechallenge models to assess T cell memory .

Q. How can researchers design combination therapies leveraging this compound’s dual local and systemic effects?

Preclinical data suggest synergy with immune checkpoint inhibitors (e.g., anti-PD-1) due to enhanced CD8+ T cell infiltration . Recommended approaches:

  • Administer this compound intratumorally followed by systemic anti-PD-1.
  • Use single-cell RNA sequencing to track clonal T cell expansion in paired tumor biopsies .

Q. What statistical methods are optimal for analyzing clinical trial data from small cohorts (e.g., QB46C-H07 with n=10)?

For small sample sizes (common in rare cancers like sarcoma):

  • Apply Bayesian hierarchical models to account for inter-patient variability.
  • Use RECIST 1.1 criteria for tumor response, supplemented with immune-related response criteria (irRC) .

Q. Data Contradiction and Validation

Q. How do researchers reconcile divergent safety profiles of this compound in canine vs. human trials?

Canine studies report high complete response rates (88%) with minimal systemic toxicity, while human trials note localized pain and inflammation . To address this:

  • Compare species-specific PKC isoform expression using qPCR.
  • Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What strategies validate the reproducibility of this compound’s anti-tumor immunity in immunocompromised models?

Use humanized mouse models (e.g., NSG mice engrafted with human PBMCs) to evaluate CD8+ T cell responses. Track tumor-infiltrating lymphocytes via flow cytometry and correlate with cytokine release (e.g., IFN-γ, granzyme B) .

Q. Methodological Resources

  • Dose Characterization : Refer to canine trial data tables (e.g., tumor volume, dose volume) for benchmarking .
  • Immune Profiling : Use NanoString’s PanCancer IO 360 panel for comprehensive cytokine/chemokine analysis .
  • Synthesis Protocols : Follow Stanford’s published 12-step synthesis with NMR and HPLC validation .

Properties

CAS No.

943001-56-7

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1

InChI Key

YLQZMOUMDYVSQR-FOWZUWBHSA-N

SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO

Canonical SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tigilanol tiglate;  EBC-46;  EBC46;  EBC 46

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tigilanol tiglate
Tigilanol tiglate
Tigilanol tiglate
Tigilanol tiglate
Tigilanol tiglate
Tigilanol tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.